5-bromo-1H-[1,2,3]triazolo[4,5-b]pyridine
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Overview
Description
5-bromo-1H-[1,2,3]triazolo[4,5-b]pyridine is a heterocyclic compound that belongs to the class of triazolopyridines. This compound is characterized by a triazole ring fused to a pyridine ring, with a bromine atom attached to the triazole ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-bromo-1H-[1,2,3]triazolo[4,5-b]pyridine typically involves the iodization of commercially available 5-bromo-1H-pyrazolo[3,4-b]pyridine using N-iodosuccinimide (NIS) to obtain an intermediate compound. This intermediate is then subjected to further reactions to yield the desired product . The reaction conditions often include the use of solvents such as pyridine and specific temperature controls to ensure the desired chemical transformations.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. These methods often utilize continuous flow reactors and automated systems to ensure consistent production quality and efficiency .
Chemical Reactions Analysis
Types of Reactions
5-bromo-1H-[1,2,3]triazolo[4,5-b]pyridine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using appropriate reagents.
Oxidation and Reduction Reactions: The compound can participate in redox reactions under specific conditions.
Coupling Reactions: It can be used in coupling reactions to form more complex molecules.
Common Reagents and Conditions
Common reagents used in these reactions include N-iodosuccinimide (NIS) for iodization, palladium catalysts for coupling reactions, and various oxidizing or reducing agents depending on the desired transformation .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield derivatives with different functional groups, while coupling reactions can produce larger, more complex molecules .
Scientific Research Applications
5-bromo-1H-[1,2,3]triazolo[4,5-b]pyridine has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of 5-bromo-1H-[1,2,3]triazolo[4,5-b]pyridine involves its interaction with specific molecular targets and pathways. For example, it can bind to metal ions such as europium under solvothermal conditions, forming homoleptic frameworks with unique properties . The compound’s effects are mediated through its ability to participate in various chemical reactions and form stable complexes with other molecules .
Comparison with Similar Compounds
Similar Compounds
1H-[1,2,3]triazolo[4,5-b]pyridine: Lacks the bromine atom but shares a similar triazolopyridine structure.
5-bromo-1H-benzotriazole: Contains a benzotriazole ring instead of a triazolopyridine ring.
Thiazolo[4,5-b]pyridines: Similar fused heterocyclic structure but with a thiazole ring instead of a triazole ring.
Uniqueness
Its ability to form stable complexes with metal ions and participate in various chemical reactions makes it a valuable compound for research and industrial applications .
Properties
IUPAC Name |
5-bromo-2H-triazolo[4,5-b]pyridine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H3BrN4/c6-4-2-1-3-5(7-4)9-10-8-3/h1-2H,(H,7,8,9,10) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NSFIVAICSFBBBI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC2=NNN=C21)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H3BrN4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.01 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1780486-32-9 |
Source
|
Record name | 5-bromo-1H-[1,2,3]triazolo[4,5-b]pyridine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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